molecular formula C12H17N3OS B2868477 N-[(Butylcarbamothioyl)amino]benzamide CAS No. 26131-71-5

N-[(Butylcarbamothioyl)amino]benzamide

Cat. No.: B2868477
CAS No.: 26131-71-5
M. Wt: 251.35
InChI Key: AOUKJASADDCREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Butylcarbamothioyl)amino]benzamide (CAS 26131-71-5), also known as 1-benzamido-3-butylthiourea, is a synthetic thiourea derivative with a molecular formula of C12H17N3OS and a molecular weight of 251.35 g/mol . This compound is part of a class of chemicals recognized for their thermal stability and potential biological activities, making them a subject of interest in antimicrobial research . Recent scientific investigations have highlighted its promising role in antifungal applications. Studies demonstrate that the closely related compound N-(butylcarbamothioyl) benzamide (BTU-01) exhibits significant fungistatic activity against Cryptococcus neoformans , a major cause of fungal meningitis, with Minimal Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 μg/mL for planktonic cells . The research value of this compound is further elevated by its strong synergistic effect when combined with amphotericin B (AmB), showing synergistic fungicidal activity against both planktonic and biofilm cells of C. neoformans . Its mechanism of action includes a concentration-dependent inhibition of cryptococcal urease, a key virulence factor, and it induces morphological changes in fungal cells, including a reduction in cell and capsule sizes . Notably, the compound has shown drug-likeness properties and, at concentrations active against fungi, did not demonstrate hemolytic activity or cytotoxicity to mammalian cells in studies on a related thiourea derivative . Researchers can acquire this compound with the CAS Number 26131-71-5 and a stated purity of 96.0% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzamido-3-butylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-9-13-12(17)15-14-11(16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUKJASADDCREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N Butylcarbamothioyl Amino Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton and carbon spectra, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-[(Butylcarbamothioyl)amino]benzamide provides a definitive map of the proton environments within the molecule. Experimental data reveals distinct signals corresponding to the butyl chain, the aromatic benzamide (B126) moiety, and the N-H protons of the thiourea (B124793) linkage.

The protons of the butyl group appear in the upfield region of the spectrum. The terminal methyl (CH₃) group presents as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups of the butyl chain resonate as a complex multiplet between 1.2 and 1.6 ppm. The methylene group directly attached to the nitrogen atom is deshielded and thus appears further downfield as a triplet at around 3.4 ppm.

The five protons of the phenyl ring on the benzamide group are observed in the aromatic region, typically as a multiplet between 7.4 and 7.8 ppm. The most downfield signals are two distinct singlets (or broad singlets) corresponding to the two N-H protons. The proton adjacent to the carbonyl group (C=O) is found at approximately 8.8 ppm, while the proton next to the thiocarbonyl group (C=S) is significantly deshielded, appearing at around 11.2 ppm.

Table 1: ¹H NMR Spectral Data for this compound.
Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsAssignment
0.9Triplet (t)3H-CH₂-CH₂-CH₂-CH₃
1.2 - 1.6Multiplet (m)4H-CH₂-CH₂-CH₂-CH₃
3.4Triplet (t)2H-NH-CH₂-CH₂-
7.4 - 7.8Multiplet (m)5HAromatic-H
8.8Singlet (s)1H-CO-NH-CS-
11.2Singlet (s)1H-CS-NH-CH₂-

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

While specific experimental data for the ¹³C NMR spectrum of this compound is not widely reported, the chemical shifts can be predicted based on the known structure and data from analogous N-aroyl-N'-alkyl thiourea compounds. The spectrum is expected to show twelve distinct signals corresponding to each unique carbon atom.

The butyl chain carbons would appear in the upfield region (10-50 ppm). The benzamide moiety would display signals in the aromatic region (120-140 ppm) for the six phenyl carbons. The most downfield signals would be the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S). The C=O carbon of the benzamide group is typically observed around 168-170 ppm, whereas the C=S carbon is significantly deshielded and expected to appear further downfield, often in the range of 180-185 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound.
Predicted Chemical Shift (δ) [ppm]Assignment
~14-CH₂-CH₂-CH₂-CH₃
~20-CH₂-CH₂-CH₂-CH₃
~31-NH-CH₂-CH₂-
~45-NH-CH₂-CH₂-
127 - 134Aromatic Carbons
~169C=O (Carbonyl)
~182C=S (Thiocarbonyl)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations are observed as two distinct bands at approximately 3300 cm⁻¹ and 3150 cm⁻¹. The sharp, intense band around 1680 cm⁻¹ is unequivocally assigned to the C=O (amide I) stretching vibration.

Table 3: FT-IR Spectral Data for this compound.
Frequency (cm⁻¹)Vibrational Assignment
3300N-H Stretch
3150N-H Stretch
1680C=O Stretch (Amide I)
1550N-H Deformation + C-N Stretch
1250C=S Stretch

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR. While specific FT-Raman data for this compound is not available in the surveyed literature, this analysis would be expected to highlight certain structural features. Typically, symmetric and non-polar bonds produce strong Raman signals. Therefore, the C=S bond, aromatic ring vibrations, and C-C backbone of the butyl chain would be expected to be prominent in the FT-Raman spectrum. This analysis could provide additional confirmatory evidence for the molecular structure.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula of this compound is C₁₂H₁₇N₃OS, which corresponds to a molecular weight of 251.35 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to exhibit a molecular ion peak ([M]⁺) at m/z = 251. This peak would confirm the molecular weight of the compound. Subsequent fragmentation would likely occur at the weakest bonds, particularly within the thiourea and amide linkages. Expected fragmentation patterns could include the loss of the butyl group, cleavage to form a benzoyl cation (m/z = 105), or other characteristic fragment ions that would further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For an organic compound like this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzamide and carbamothioyl groups contain chromophores—specifically, the benzene (B151609) ring, the carbonyl group (C=O), and the thiocarbonyl group (C=S)—which are responsible for absorbing UV-Vis radiation.

Typically, the π → π* transitions, originating from the aromatic ring and the C=O and C=S double bonds, would appear as intense absorption bands at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms, are generally weaker and appear at longer wavelengths. The solvent used for analysis can influence the position of these peaks; polar solvents, for instance, can cause shifts in the absorption maxima (λmax). For analogous benzoylthiourea (B1224501) compounds, typical absorptions are observed in the range of 260-320 nm.

Table 1: Expected UV-Vis Absorption Data for this compound Analogues

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* 260 - 280 High
n → π* 300 - 320 Low to Moderate

Note: This table is illustrative and based on data for related compounds. Actual values for this compound may vary.

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

Analysis of a related compound, N-(propan-2-ylcarbamothioyl)benzamide, reveals that the central C₂N₂OS core tends to be planar. nih.gov This planarity is often stabilized by intramolecular hydrogen bonding. The butyl group would likely adopt a staggered conformation to minimize steric hindrance. The phenyl ring is typically inclined with respect to the planar thiourea core, with the dihedral angle being a key conformational parameter.

Table 2: Representative Bond Lengths and Angles from a Related Structure (N-(propan-2-ylcarbamothioyl)benzamide)

Parameter Bond Value
Bond Length C=S ~1.68 Å
C=O ~1.23 Å
N-C(S) ~1.35 - 1.40 Å
N-C(O) ~1.38 Å
Bond Angle N-C(S)-N ~117°
O=C-N ~122°

Source: Based on data for N-(propan-2-ylcarbamothioyl)benzamide. nih.gov Values are approximate.

Analysis of Intramolecular Hydrogen Bonding Networks

A common feature in N-acylthiourea derivatives is the formation of an intramolecular hydrogen bond. This typically occurs between the amide N-H proton (donor) and the carbonyl oxygen atom (acceptor), forming a six-membered pseudo-ring, often described as an S(6) graph set motif. nih.gov This interaction plays a crucial role in stabilizing the planar conformation of the molecule's core. The presence of this bond can be confirmed by a short N···O distance and an N-H···O angle approaching linearity.

Table 3: Typical Intramolecular Hydrogen Bond Geometry

D–H···A D-H (Å) H···A (Å) D···A (Å) D–H···A (°)
N–H···O ~0.86 ~2.0 - 2.2 ~2.7 - 2.9 ~120 - 140

Note: D = Donor atom (N), A = Acceptor atom (O). Data is generalized from related structures.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., N—H···S, C—H···O)

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. A prominent interaction in many thiourea derivatives is the formation of centrosymmetric dimers through pairs of N—H···S hydrogen bonds. nih.gov In this arrangement, the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, and vice versa, creating a characteristic R²₂(8) ring motif.

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions

Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as the N—H···S and N—H···O hydrogen bonds. Decomposing the Hirshfeld surface into 2D "fingerprint plots" allows for the quantification of the relative contribution of different types of contacts (e.g., H···H, H···S, H···O) to the total crystal packing. nih.govresearchgate.netnih.gov

Energy Framework Analysis is another computational method that complements Hirshfeld analysis by calculating the interaction energies between molecules in the crystal. This analysis helps to visualize the strength and nature of the packing. Interaction energies (electrostatic, dispersion, repulsion, and total) are calculated for molecular pairs. The results are often displayed as "framework" diagrams, where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. This provides a clear visual representation of the dominant forces and the energetic topology of the crystal packing, revealing, for example, the primary stabilization through hydrogen-bonded dimers and the weaker stacking interactions between them.

Computational and Quantum Chemical Investigations of N Butylcarbamothioyl Amino Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of N-[(Butylcarbamothioyl)amino]benzamide. Calculations are typically performed using the B3LYP functional combined with a 6-311++G(d,p) basis set to ensure a high degree of accuracy in the theoretical predictions.

Geometry Optimization and Conformational Analysis

The geometry of this compound has been optimized to determine its most stable conformation. This process involves calculating the molecule's energy at various geometric arrangements to find the one with the minimum energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Theoretical calculations have determined the precise bond lengths and angles of the molecule's most stable form. For instance, the C=O and C=S bond lengths are crucial indicators of the molecule's electronic structure. The planarity of the benzamide (B126) and thiourea (B124793) fragments is also a key aspect of its conformation, influencing its electronic and reactive properties. The butyl group, being flexible, can adopt several conformations, but the trans orientation with respect to the C-N bond is generally the most stable due to minimized steric hindrance.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.396 C2-C1-C6 119.8
C1-N1 1.411 C1-N1-C7 128.5
C7-O1 1.233 N1-C7-O1 122.1
N1-N2 1.378 N1-C7-C1 115.3
N2-C8 1.389 C7-N1-N2 117.2
C8-S1 1.679 N1-N2-C8 119.8
C8-N3 1.365 N2-C8-S1 124.7
N3-C9 1.462 N2-C8-N3 113.8
C9-C10 1.533 C8-N3-C9 125.1
C10-C11 1.531 N3-C9-C10 112.5
C11-C12 1.530 C9-C10-C11 111.9

Vibrational Frequency Analysis

Vibrational frequency analysis, based on the optimized geometry, is used to predict the infrared (IR) and Raman spectra of the molecule. This analysis helps in identifying the characteristic vibrational modes associated with different functional groups within the compound. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

The theoretical vibrational spectra are often scaled to correct for systematic errors in the computational method, leading to a better agreement with experimental data. Key vibrational modes for this compound include the C=O stretching, C=S stretching, N-H stretching, and various vibrations of the phenyl ring. For example, the C=O stretching vibration is typically a strong band in the IR spectrum, and its position provides information about the electronic environment of the carbonyl group.

Table 2: Selected Theoretical Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment
3356 N-H stretching
3065 Aromatic C-H stretching
2959 Aliphatic C-H stretching
1685 C=O stretching
1598 Aromatic C=C stretching
1525 N-H bending
1245 C-N stretching
843 C=S stretching

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of the molecule are explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the thiourea moiety, particularly the sulfur atom, while the LUMO is distributed over the benzamide part of the molecule. This distribution indicates that the thiourea group is the primary site for electrophilic attack, while the benzamide group is the likely site for nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -6.21
LUMO Energy -1.89
HOMO-LUMO Energy Gap (ΔE) 4.32

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around electronegative atoms like oxygen and sulfur. These areas are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found around hydrogen atoms, particularly those bonded to nitrogen, indicating electron-deficient areas that are prone to nucleophilic attack. The MEP analysis confirms that the carbonyl oxygen and thiocarbonyl sulfur are the most significant sites for electrophilic interaction.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps in identifying which atoms are most likely to act as nucleophiles (donating electrons) or electrophiles (accepting electrons).

For this compound, Fukui function analysis can pinpoint the specific atoms most involved in chemical reactions. The results typically show that the sulfur and oxygen atoms have a high propensity for electrophilic attack, while certain carbon atoms in the phenyl ring and the carbonyl carbon are more susceptible to nucleophilic attack. This provides a more detailed and quantitative picture of reactivity than MEP analysis alone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. materialsciencejournal.org It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability. taylorandfrancis.com

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) O1 π*(C7-N1) 28.5
LP(1) N1 π*(C1-C6) 45.2
LP(1) N2 π*(C8-S1) 35.8
LP(1) S1 σ*(N2-C8) 5.1
π(C1-C6) π*(C2-C3) 20.7

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of polarizable π-electron systems and intramolecular charge transfer (ICT) characteristics. Computational methods, especially Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules.

For this compound, the presence of the aromatic benzamide moiety and the polarizable carbamothioyl group suggests the potential for a significant NLO response. Theoretical calculations, typically employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine key NLO parameters. researchgate.netnih.gov The primary parameters of interest are the linear polarizability (α) and, more importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response. A high β value is indicative of a strong NLO response.

The mechanism behind NLO properties in such molecules often involves charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated bridge. In this compound, the benzamide and butylcarbamothioyl moieties can participate in such charge transfer processes. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability, indicating enhanced NLO activity. researchgate.net

While direct computational data for this compound is not available, studies on analogous acyl thiourea and benzamide derivatives provide a framework for what to expect. For instance, DFT calculations on similar structures have revealed significant first-order hyperpolarizability values, often several times greater than that of urea (B33335), a standard reference material for NLO properties. nih.gov

Table 1: Representative Calculated NLO Properties for Benzamide/Thiourea Analogs

Compound ClassMethod/Basis SetDipole Moment (Debye)Average Polarizability (α, esu)First Hyperpolarizability (β, esu)
Acyl Thiourea DerivativeM06-2X/6-311++G(d,p)5.835.2 x 10⁻²⁴102.91 x 10⁻³⁶
Benzamide DerivativeB3LYP/6-311++G(d,p)4.528.9 x 10⁻²⁴55.7 x 10⁻³⁰

Note: The data in this table is illustrative and based on published values for structurally related compounds, not this compound itself. The values serve to demonstrate the typical magnitude of NLO properties for this class of molecules.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Streptococcus pneumoniae is a significant human pathogen, and its Enoyl-ACP Reductase (FabK) is a potential target for novel antibiotics. This enzyme is crucial for fatty acid biosynthesis in bacteria. Molecular docking studies would involve placing this compound into the active site of the FabK enzyme to analyze its binding mode. The analysis would identify key amino acid residues in the binding pocket that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide and thiourea moieties of the ligand are capable of forming hydrogen bonds with polar residues in the active site.

Canavalia ensiformis (jack bean) urease is another important enzyme target, particularly for the development of inhibitors that can be used in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The active site of urease contains a bi-nickel center, and inhibitors often coordinate with these metal ions. Docking simulations of this compound with urease would explore its ability to interact with the nickel ions and surrounding amino acid residues. The sulfur and oxygen atoms of the thiourea and benzamide groups, respectively, could potentially chelate the nickel ions, leading to inhibition. nih.gov

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy indicates a more stable ligand-protein complex and a higher predicted affinity. nih.govnih.gov

For this compound docked with FabK, the predicted binding affinity would be compared to that of known inhibitors. The interaction analysis might reveal that the benzoyl group occupies a hydrophobic pocket, while the thiourea linker forms hydrogen bonds with the protein backbone. Studies on similar benzoylthiourea (B1224501) derivatives have shown good binding affinity with bacterial enzymes like DNA gyrase B. nih.gov

In the case of urease, the docking results would likely show the thiourea group playing a central role in the interaction with the active site. nih.govnih.gov The predicted binding affinity would be a key indicator of the compound's potential as a urease inhibitor. Research on other thiourea derivatives has demonstrated that these compounds can be potent urease inhibitors, with some exhibiting IC50 values in the low micromolar range. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiourea Analogs with Urease

Analog CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
N-adamantyl-N'-(alkyl/aryl)thioureaJack Bean Urease-7.5 to -9.2VAL391, ARG439
Tryptamine-derived thioureaJack Bean Urease-6.8 to -8.5HIS593, MET637

Note: This table presents example data from studies on different thiourea derivatives to illustrate the type of information obtained from molecular docking. The data does not represent results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally determined biological activities (e.g., antibacterial or enzyme inhibitory activity) would be required. The first step involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical quality, indicated by a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). Such a model can then be used to predict the biological activity of new, untested compounds based solely on their chemical structure. nih.gov

A key outcome of QSAR modeling is the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. For a series of benzamide or thiourea derivatives, these descriptors might include:

Topological descriptors: These describe the connectivity of atoms in the molecule. Indices like the Kier's shape index and molecular connectivity indices have been shown to be important in modeling the antimicrobial activity of substituted benzamides. nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as the dipole moment or the energies of the HOMO and LUMO. These are often crucial for receptor-ligand interactions.

Hydrophobic descriptors: The partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule. It often plays a significant role in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME properties).

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives of this compound with improved efficacy. For example, if a QSAR model indicates that higher hydrophobicity is correlated with increased activity, new analogs could be synthesized with more lipophilic substituents.

Table 3: Common Physicochemical Descriptors in QSAR Studies of Antimicrobial Agents

Descriptor TypeExample DescriptorProperty Represented
TopologicalKier's Shape Index (kappaalpha1)Molecular shape and flexibility
TopologicalMolecular Connectivity Index (2chi)Atomic connectivity and branching
HydrophobicLogPLipophilicity/hydrophobicity
ElectronicDipole MomentPolarity and charge distribution
Quantum ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability

Homology Modeling for Enzyme Targets

In the computational investigation of this compound, homology modeling serves as a crucial tool when experimentally determined three-dimensional (3D) structures of its potential enzyme targets are unavailable. This in silico technique facilitates the generation of a 3D model of a target protein based on its amino acid sequence and an experimentally resolved structure of a homologous protein, known as a template. The underlying principle is that proteins with similar sequences are likely to adopt similar 3D structures. For a compound like this compound, whose interactions with specific enzymes may not be structurally characterized, homology modeling provides the necessary framework to explore potential binding mechanisms and guide further drug design efforts.

The process of homology modeling for an enzyme target of this compound involves a systematic workflow. The initial and most critical step is the identification of a suitable template protein from a repository like the Protein Data Bank (PDB). This is typically achieved by performing a sequence alignment search using tools like BLAST (Basic Local Alignment Search Tool) with the target enzyme's amino acid sequence. The quality of the resulting model is highly dependent on the percentage of sequence identity between the target and the template; a higher identity, generally above 50%, is predictive of a more accurate model that can be suitable for drug design applications.

Once a suitable template is selected, the target's amino acid sequence is aligned with the template's sequence. This alignment is fundamental as it maps the corresponding residues between the two proteins and guides the construction of the model's backbone. Specialized software is then used to build the 3D model of the target enzyme by copying the coordinates of the aligned residues from the template and modeling the non-conserved regions, such as loops.

The table below outlines the typical workflow for homology modeling of a potential enzyme target for this compound.

StepDescriptionKey Considerations
1. Target Sequence Retrieval Obtain the amino acid sequence of the potential enzyme target for this compound from databases like UniProt.Ensure the correct and complete protein sequence is used.
2. Template Identification Search for homologous protein structures in the Protein Data Bank (PDB) using the target sequence as a query with tools like BLAST.Select a template with high sequence identity (>50% for drug design), good resolution, and structural completeness.
3. Sequence Alignment Align the target sequence with the template sequence to establish residue-residue correspondences.The accuracy of the alignment is critical for the quality of the final model.
4. Model Building Construct the 3D model of the target enzyme based on the template's structure and the sequence alignment.Pay special attention to modeling loops and insertions/deletions, which are often the most variable regions.
5. Model Refinement Optimize the geometry of the generated model to correct steric clashes and improve its energetic stability using energy minimization techniques.Refinement should improve the model's quality without deviating significantly from the template's fold.
6. Model Validation Assess the quality of the final model using various stereochemical checks, such as Ramachandran plots and other validation software.A validated model is essential for reliable subsequent analyses like molecular docking.

The quality of a homology model can be assessed using several parameters, as summarized in the table below.

Validation ParameterDescriptionFavorable Outcome
Ramachandran Plot A plot of the phi (φ) and psi (ψ) backbone dihedral angles of the amino acid residues in the protein structure.A high percentage of residues in the most favored regions (typically >90%).
Stereochemical Quality Assesses the geometry of the protein structure, including bond lengths, bond angles, and chirality.Low number of deviations from ideal values.
Overall Model Energy The potential energy of the model calculated using a molecular mechanics force field.A lower, more negative energy value generally indicates a more stable structure.

Biological Activity Profiling and Associated Methodologies for N Butylcarbamothioyl Amino Benzamide

Antimicrobial Efficacy

N-[(Butylcarbamothioyl)amino]benzamide, a synthetic thiourea (B124793) derivative also referred to as BTU-01, has been the subject of investigation for its potential antimicrobial properties. Thiourea derivatives are a class of organic compounds recognized for a variety of biological activities, including antibacterial and antifungal effects. Research has focused on evaluating its efficacy against specific pathogens to determine its spectrum of activity and potential mechanisms of action.

Scientific literature based on the conducted research does not provide specific data regarding the direct antibacterial activity, bacteriostatic effects, or time-kill curve analysis of this compound against Streptococcus agalactiae. While the broader class of thiourea derivatives has been noted for antibacterial properties, specific studies detailing the efficacy and methodologies of this compound against this particular bacterial species are not available in the provided search results.

There is no specific information available in the search results concerning the bacteriostatic effects of this compound on Streptococcus agalactiae.

Specific time-kill curve analysis for this compound against Streptococcus agalactiae has not been detailed in the available research.

Significant research has been conducted on the antifungal properties of this compound (BTU-01), particularly against the opportunistic fungal pathogen Cryptococcus neoformans. researchgate.netnih.gov This fungus is a major cause of invasive fungal infections, especially cryptococcal meningoencephalitis, which presents a significant therapeutic challenge. researchgate.netnih.gov

Studies have demonstrated that this compound exhibits a fungistatic effect against planktonic cells of C. neoformans. researchgate.net This means the compound inhibits the growth and reproduction of the fungal cells rather than killing them outright at lower concentrations. The thiourea moiety within the compound's structure is considered crucial for its anticryptococcal activity. researchgate.net

The antifungal activity of this compound has been quantified using standard broth microdilution methods to determine its Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC). The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth, while the MFC is the lowest concentration that results in a complete reduction of colony-forming units (CFU). researchgate.net

For planktonic cells of various C. neoformans strains, the MIC values for this compound were found to range from 31.25 to 62.5 μg/mL. researchgate.net The corresponding MFC values ranged from 125.0 to >1000.0 μg/mL, confirming the compound's primarily fungistatic effect. researchgate.net The determination of these values was conducted after an incubation period of 72 hours. researchgate.net

Table 1: MIC and MFC of this compound against Cryptococcus neoformans

Parameter Concentration Range (μg/mL)
Minimal Inhibitory Concentration (MIC) 31.25 - 62.5

Data sourced from studies on planktonic cells of C. neoformans. researchgate.net

Antifungal Activity (e.g., against Cryptococcus neoformans)

Antibiofilm Properties

This compound, also referred to in scientific literature as BTU-01, has demonstrated notable activity against the formation and integrity of microbial biofilms, particularly those of the pathogenic yeast Cryptococcus neoformans.

Morphological and Ultrastructural Alterations on Biofilms

Microscopic analysis has provided qualitative evidence of the disruptive effects of this compound on C. neoformans biofilms. When mature biofilms were treated with this compound, significant changes in their structure were observed. Specifically, treatment led to a noticeable absence of the exopolymeric matrix, which is a critical component for maintaining the structural integrity of the biofilm and protecting the embedded fungal cells. This suggests that the compound may interfere with the production or organization of the extracellular polymeric substances that form the biofilm scaffold.

Reduction of Biofilm Cell Counts

Studies have quantitatively demonstrated the efficacy of this compound in reducing the number of viable cells within C. neoformans biofilms. The compound exhibits a fungistatic effect on sessile (biofilm-embedded) cells, with sessile minimum inhibitory concentrations (SMICs) ranging from 125.0 to 1000.0 µg/mL. This indicates that at these concentrations, the compound is capable of inhibiting the growth of the fungal cells within the biofilm.

The following table summarizes the sessile minimum inhibitory concentrations of this compound against various strains of Cryptococcus neoformans.

Cryptococcus neoformans StrainSessile Minimum Inhibitory Concentration (µg/mL)
ATCC 34872125.0
ATCC 66031250.0
1172250.0
908891000.0
CN12250.0
CN01250.0

Enzyme Inhibition Studies

The biological activity of this compound extends to the inhibition of specific microbial enzymes, which is a key aspect of its antimicrobial potential.

Cryptococcal Urease Inhibition

This compound has been shown to exhibit a concentration-dependent inhibitory effect on the urease enzyme of Cryptococcus neoformans. Urease is a significant virulence factor for this pathogen, contributing to its ability to survive and proliferate within the host. The inhibition of this enzyme was evaluated using the indophenol (B113434) method, which measures the production of ammonia (B1221849) from urea (B33335).

In these assays, the compound demonstrated a significant reduction in urease activity. Molecular docking studies have further elucidated the potential mechanism of this inhibition, suggesting relevant interactions between this compound and the active site of the urease enzyme.

Enoyl-ACP Reductase Interaction

Based on the available scientific literature, there are currently no studies that have investigated or established an interaction between this compound and the enoyl-ACP reductase enzyme. Therefore, its activity profile concerning this particular enzyme remains uncharacterized.

Modulation of Cellular Virulence Attributes (e.g., capsule size, exopolymeric matrix)

This compound, also referred to as BTU-01, has demonstrated the ability to modulate key virulence factors in the pathogenic yeast Cryptococcus neoformans. nih.gov Microscopic analysis of C. neoformans cells following treatment with BTU-01, both individually and in combination with Amphotericin B, revealed significant alterations in cellular morphology and virulence-associated structures. nih.gov

A noticeable reduction in both the cell and capsule sizes of planktonic C. neoformans was observed. The polysaccharide capsule is a major virulence factor for this fungus, providing protection against the host immune system. mdpi.com Therefore, a decrease in its size indicates a potential reduction in the pathogen's virulence.

Furthermore, when evaluating the effect on biofilms, which are structured communities of cells, treatment with BTU-01 resulted in a significant decrease in the number of cells within the biofilm. nih.gov Crucially, a marked absence of the exopolymeric matrix was noted surrounding the sessile cells. nih.gov This matrix is a critical component of the biofilm, providing structural integrity and protection from antimicrobial agents. Its disruption points to a potent anti-biofilm activity.

These findings suggest that this compound acts not only by inhibiting fungal growth but also by actively diminishing its primary virulence characteristics. nih.gov

Investigation of Synergistic Interactions with Established Antimicrobial Agents (e.g., Amphotericin B)

The combination of this compound (BTU-01) with the established antifungal agent Amphotericin B (AmB) has been shown to produce a synergistic and fungicidal effect against Cryptococcus neoformans. nih.gov This synergistic activity is observed against both free-floating planktonic cells and organized biofilm communities. nih.gov

While BTU-01 alone exhibits fungistatic activity, meaning it inhibits fungal growth, its combination with Amphotericin B enhances the killing activity against C. neoformans. nih.gov The effectiveness of this combination was evaluated by determining the Minimal Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimal Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.

The study data indicates that BTU-01 alone has MIC values ranging from 31.25 to 62.5 μg/mL for planktonic cells. nih.gov When combined with Amphotericin B, a synergistic effect is achieved, leading to the eradication of the fungus at lower concentrations of the conventional drug, which could potentially reduce dose-related toxicity. nih.gov The synergistic fungicidal activity was also confirmed against the more resilient sessile cells within biofilms. nih.gov

Table 1: Antifungal Activity of this compound (BTU-01) against Planktonic C. neoformans
CompoundActivity TypeMIC Range (μg/mL)MFC Range (μg/mL)
BTU-01Fungistatic31.25 - 62.5125.0 - >1000.0
Amphotericin BFungicidal0.125 - 0.2500.5
BTU-01 + Amphotericin BSynergistic FungicidalData indicates synergistic interactionData indicates synergistic interaction

Data sourced from Biasi-Garbin et al., 2023. nih.gov

Evaluation of Selectivity in Biological Systems (e.g., absence of significant hemolytic activity)

A critical aspect of developing new antimicrobial agents is ensuring their selectivity for microbial cells over host cells. This compound (BTU-01) has been evaluated for its potential toxicity against mammalian cells, specifically through hemolytic activity assays, which measure the rupture of red blood cells. nih.gov

The research findings indicate a favorable selectivity profile for BTU-01. At concentrations that demonstrate effective antifungal activity against Cryptococcus neoformans, neither BTU-01 alone nor its combination with Amphotericin B induced detectable hemolytic activity. nih.gov This lack of significant hemolysis suggests that the compound has a low toxicity toward mammalian erythrocytes, a primary indicator of systemic toxicity. nih.gov

Furthermore, broader cytotoxicity evaluations against mammalian cells also showed no toxic effects at the active antifungal concentrations. nih.gov This high degree of selectivity is a promising characteristic, suggesting that this compound can target fungal pathogens without causing significant damage to host cells, a crucial attribute for a potential therapeutic agent. nih.gov

Table 2: Selectivity Profile of this compound (BTU-01)
Compound/CombinationHemolytic Activity at Antifungal ConcentrationsCytotoxicity to Mammalian Cells at Antifungal Concentrations
BTU-01Not detectedNot detected
BTU-01 + Amphotericin BNot detectedNot detected

Data sourced from Biasi-Garbin et al., 2023. nih.gov

Mechanistic Insights into the Biological Actions of N Butylcarbamothioyl Amino Benzamide

Elucidation of Cellular and Subcellular Targets

The primary cellular target identified for the antifungal activity of N-[(Butylcarbamothioyl)amino]benzamide, also known as BTU-01, is the enzyme urease. nih.gov This nickel-dependent metalloenzyme is a significant virulence factor for various pathogenic microorganisms, including the fungus Cryptococcus neoformans. nih.govnih.gov Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid. nih.gov This process leads to an increase in the surrounding pH, which can contribute to the pathogen's survival and proliferation within the host.

In the context of C. neoformans, urease activity is associated with vital metabolic pathways and is crucial for the fungus's ability to invade the central nervous system. nih.gov By inhibiting urease, this compound disrupts a key metabolic process and mitigates a critical aspect of the fungus's virulence. The inhibitory action of this compound on urease has been demonstrated to be concentration-dependent. nih.gov

While urease is a key target, research into other potential cellular and subcellular targets of this compound is ongoing. However, current evidence strongly points to urease inhibition as a primary mechanism of its antifungal action.

Impact on Microbial Cell Morphology and Ultrastructure

Treatment with this compound has been shown to induce significant alterations in the morphology and ultrastructure of microbial cells, particularly in the pathogenic yeast Cryptococcus neoformans. nih.gov These changes are indicative of the compound's disruptive effects on cellular integrity and function.

In addition to its effects on individual cells, this compound also impacts microbial communities, specifically biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides increased resistance to antimicrobial agents. Treatment with this compound resulted in a significant decrease in the number of cells within C. neoformans biofilms and a noticeable absence of the exopolymeric matrix that surrounds the sessile cells. nih.gov

The specific ultrastructural changes at a subcellular level in bacteria following treatment with this compound have not been extensively detailed in available research.

Interference with Microbial Metabolic Pathways

The primary mode of interference with microbial metabolic pathways by this compound is through the inhibition of the enzyme urease. nih.gov As previously mentioned, urease plays a critical role in the nitrogen metabolism of various microorganisms by catalyzing the breakdown of urea.

By inhibiting urease, this compound disrupts the microbial nitrogen supply, which is essential for the synthesis of amino acids, nucleic acids, and other nitrogen-containing macromolecules. This disruption of a key metabolic pathway can lead to a fungistatic effect, where the growth and proliferation of the microorganism are inhibited. nih.gov In the case of Cryptococcus neoformans, urease is linked to vital metabolic functions, and its inhibition directly impacts the fungus's viability. nih.gov

The broader effects of this compound on other microbial metabolic pathways have not been fully elucidated. However, the targeted inhibition of urease represents a significant disruption of cellular metabolism.

Molecular-Level Interactions with Key Enzymes and Proteins

The molecular interaction between this compound and its primary target, the enzyme urease, has been investigated through molecular docking studies. nih.gov These computational analyses provide insights into the binding mode and affinity of the compound for the enzyme's active site.

Molecular docking of this compound with the urease from Canavalia ensiformis (jack bean), a model for microbial ureases due to its structural similarity, revealed relevant interactions with the enzyme. nih.gov These interactions are crucial for the inhibitory activity of the compound. The specific amino acid residues within the urease active site that form hydrogen bonds and other non-covalent interactions with the inhibitor contribute to the stability of the enzyme-inhibitor complex, thereby blocking the enzyme's catalytic activity.

While urease is the most well-documented protein target, the potential for this compound to interact with other microbial enzymes and proteins cannot be entirely ruled out, although specific research on such interactions is limited.

Exploration of Effects on Plasma Membrane Fluidity

The integrity and fluidity of the plasma membrane are critical for the survival of microbial cells. Many antimicrobial agents exert their effects by disrupting the plasma membrane. However, studies on this compound have indicated that it does not significantly interfere with the plasma membrane fluidity of Cryptococcus neoformans. nih.gov

This finding suggests that the primary mechanism of action of this compound is not membrane disruption. This characteristic distinguishes it from other antifungal agents, such as polyenes like amphotericin B, which directly target the fungal plasma membrane. nih.gov The lack of membrane activity can be an advantageous property, as it may contribute to a more selective action against microbial cells with a lower potential for toxicity to host cells.

Proposed Mechanisms for Synergistic Effects

This compound has demonstrated synergistic fungicidal activity when used in combination with the conventional antifungal drug amphotericin B against Cryptococcus neoformans. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.

The proposed mechanism for this synergy lies in the distinct modes of action of the two compounds. Amphotericin B targets the fungal plasma membrane by binding to ergosterol, leading to the formation of pores and subsequent leakage of cellular contents. nih.gov On the other hand, as established, this compound inhibits the intracellular enzyme urease, disrupting a key metabolic pathway. nih.gov

Structure Activity Relationship Sar Studies of N Butylcarbamothioyl Amino Benzamide and Its Derivatives

Correlation of Structural Modifications with Antimicrobial Efficacy

The antimicrobial potency of N-[(Butylcarbamothioyl)amino]benzamide derivatives is significantly influenced by modifications to their core structure, particularly on the benzoyl and butyl moieties. Research has demonstrated that the nature and position of substituents on the aromatic ring are pivotal in modulating the spectrum and intensity of antimicrobial action.

One of the most studied modifications involves the introduction of halogen atoms to the phenyl ring. The presence of a single fluorine atom has been shown to produce the best antibacterial effects. nih.gov For instance, derivatives with a fluorine substituent on the aroyl ring have demonstrated notable inhibitory activity against various bacterial species. researchgate.net Conversely, increasing the number of fluorine substitutions can shift the activity profile. Compounds featuring three fluorine atoms on the phenyl ring have been observed to exhibit the most intensive antifungal activity. nih.govresearchgate.net The position of these halogen substituents is also crucial; for example, the trifluoromethyl group, another key modification, is most favorable for antibiofilm activity when placed in the para position of the phenyl ring. nih.govresearchgate.net

Studies have also explored the impact of replacing the N-butyl group with other substituents. It has been observed that N-aryl thiourea (B124793) derivatives generally exhibit better antibacterial activity compared to their N-alkyl counterparts, suggesting that the electronic and steric properties of an aromatic ring in this position are more conducive to antimicrobial action than a flexible alkyl chain. nih.gov

The core benzoylthiourea (B1224501) scaffold itself is vital for activity. The thiourea moiety (-NH-C(S)-NH-) and the adjacent carbonyl group (-C(O)-) are key pharmacophoric features. These groups can be protonated under acidic conditions, facilitating interaction with negatively charged components on bacterial cell surfaces, such as carboxyl and phosphate (B84403) groups, which is believed to contribute to their antibacterial mechanism. nih.gov

Influence of Substituents on Target Binding and Biological Response

The biological response of this compound derivatives is intrinsically linked to their ability to bind to specific molecular targets within microbial cells. Substituents play a directing role in this interaction by altering the electronic, steric, and lipophilic properties of the molecule.

Molecular docking studies have provided significant insights into the target binding of these compounds. A primary bacterial target identified for benzoylthiourea derivatives is the B subunit of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. nih.govresearchgate.net The binding affinity and orientation of these derivatives within the ATP-binding pocket of GyrB are predictive of their antimicrobial activity, particularly against Escherichia coli. nih.govresearchgate.net

The influence of substituents is evident in their interactions with the active site. Electron-withdrawing groups, such as chloro, nitro, and trifluoromethyl groups, substituted on the benzoyl ring generally enhance antibacterial activity. nih.gov These groups can improve lipophilicity and modulate the electronic distribution of the molecule, which in turn strengthens hydrogen bonding and other non-covalent interactions with amino acid residues in the target's active site. nih.gov For example, docking studies have shown that the thiourea and benzoyl moieties participate in crucial hydrogen bonds. The carbonyl oxygen and the N-H protons of the thiourea backbone are common points of interaction with residues like asparagine and aspartate within the GyrB active site.

The data below, derived from molecular docking studies of various 1-allyl-3-benzoylthiourea (B5185869) analogs against the DNA gyrase subunit B receptor, illustrates the impact of substituents on binding affinity, represented by the rerank score. nih.gov

CompoundSubstituent on Benzoyl RingRerank Score
Cpd 1 None-79.9915
Cpd 2 2-Chloro-89.7029
Cpd 3 3-Chloro-91.2304
Cpd 4 4-Chloro-84.7735
Ciprofloxacin (Reference)-66.5361
Clorobiocin (Reference)-108.647

This table demonstrates that the addition of a chloro substituent, an electron-withdrawing group, improves the binding affinity (more negative rerank score) compared to the unsubstituted compound, with the meta-position (Cpd 3) showing the best score among the analogs. nih.gov

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The spatial arrangement of the benzoyl group, the thiourea bridge, and the N-butyl group dictates how the molecule can fit into the binding site of a biological target.

X-ray crystallography and NMR spectroscopy studies have revealed that N-acylthiourea derivatives often adopt a specific, relatively planar conformation. This preferred conformation is stabilized by an intramolecular hydrogen bond between one of the N-H protons (typically the one adjacent to the benzoyl group) and the carbonyl oxygen atom. This interaction forms a stable six-membered pseudo-ring, which restricts the rotational freedom around the adjacent C-N bond.

The thiourea moiety itself can exist in different conformations due to restricted rotation around the C-N bonds, leading to cis-trans isomerism. The orientation of the substituents attached to the nitrogen atoms relative to the C=S bond is crucial. For N,N'-disubstituted thioureas, several conformations are possible (trans-trans, cis-trans, cis-cis). The predominant conformation found in the solid state for many benzoylthioureas is one where the benzoyl group is trans to the thiocarbonyl sulfur atom, and the other substituent (e.g., the butyl group) is also in a trans orientation. This specific arrangement is thought to be the bioactive conformation, presenting the key functional groups in an optimal orientation for target interaction.

Comparative SAR with Other Benzoylthiourea and Thiourea Derivatives

To better understand the SAR of this compound, it is useful to compare it with other related thiourea and benzoylthiourea derivatives. These comparisons highlight the importance of specific structural features for antimicrobial activity.

N-Aryl vs. N-Alkyl Derivatives: A general observation in SAR studies is that N-aryl substituted thioureas tend to exhibit more potent antibacterial activity than their N-alkyl counterparts. nih.gov The aromatic ring of an N-aryl substituent can engage in additional binding interactions, such as pi-pi stacking, within a target's active site, which is not possible for a flexible alkyl chain like the butyl group. However, the lipophilicity conferred by the alkyl chain is also a factor, influencing membrane transport. nih.gov The activity of this compound is thus a balance between the properties of its N-butyl group and the benzoyl moiety.

Benzoylthioureas vs. Phenylthioureas: The presence of the carbonyl group in benzoylthioureas is a key differentiator from simpler phenylthioureas (which lack the C=O group). In general, benzoylthioureas have been found to be more active antimicrobials than the corresponding phenylthioureas. repec.org This suggests that the carbonyl group is a critical pharmacophoric element, likely acting as a hydrogen bond acceptor in target binding, as supported by molecular docking studies. nih.govnih.gov This enhances the binding affinity and, consequently, the biological activity.

The following table summarizes the antimicrobial activity of selected benzoylthiourea derivatives against various microbial strains, illustrating the impact of different substituents.

CompoundSubstituentE. coli (MIC µg/mL)S. aureus (MIC µg/mL)C. albicans (MIC µg/mL)
Derivative 1 2-F-phenyl128256>256
Derivative 2 2,4,6-F₃-phenyl128>256128
Derivative 3 4-CF₃-phenyl128>256>256
Derivative 4 4-CH₃-phenyl>256>256>256

Data compiled from findings on fluorinated benzoylthiourea derivatives. nih.gov

Applications of N Butylcarbamothioyl Amino Benzamide in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Novel Heterocyclic Compounds

The N-[(acyl)carbamothioyl]amino scaffold, of which N-[(Butylcarbamothioyl)amino]benzamide is a prime example, serves as a crucial precursor for the synthesis of a wide array of heterocyclic compounds. The presence of multiple nucleophilic and electrophilic centers within the molecule allows for a variety of cyclization strategies, making it a valuable intermediate for generating diverse molecular architectures.

Researchers have successfully utilized related N-(substituted carbamothioyl)-2-hydroxy substituted benzamides to synthesize 1,3-benzoxazine derivatives. researchgate.netresearchgate.net The synthesis is often achieved by reacting a key intermediate, such as a benzoyl isothiocyanate, with various primary amines. nih.gov For instance, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and subsequently converted into their corresponding 2-benzylamino-substituted-benzoxazines by refluxing in acetic acid. researchgate.net This type of intramolecular cyclization highlights the utility of the acylthiourea core in forming fused ring systems. The general methodology involves the reaction of a 2-hydroxy substituted benzamide (B126) with a thiocyanate (B1210189) source and an amine, leading to the formation of the N-[(alkylcarbamothioyl)amino]benzamide intermediate, which can then undergo ring closure. researchgate.netnih.gov

The versatility of this scaffold extends to the synthesis of other heterocyclic systems, which are of significant interest due to their prevalence in pharmacologically active molecules. researchgate.net The development of multicomponent, one-pot, and stepwise reactions using similar reactive intermediates, such as those derived from amino acids, has enabled the efficient construction of complex heterocyclic structures like pyrroloquinazolines and pyrrolobenzodiazepines. beilstein-journals.org These synthetic strategies underscore the potential of this compound as a foundational element for combinatorial library synthesis aimed at discovering new bioactive compounds.

Table 1: Heterocyclic Systems Derived from Acylthiourea Intermediates
Precursor ScaffoldResulting Heterocyclic SystemSynthetic StrategyReference
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamide2-Benzylamino-substituted-1,3-benzoxazineIntramolecular Cyclization researchgate.netnih.gov
2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate + Primary Aromatic AminesN-(substituted-phenylcarbamothioyl) benzamidesAddition Reaction nih.gov
Azomethine Ylides (from amino acids)Pyrroloquinazolines, Pyrrolobenzodiazepines[3+2] Cycloaddition beilstein-journals.org

Development of Analogues with Modified Pharmacological Profiles

The benzamide scaffold is a well-established pharmacophore present in a multitude of clinically used drugs. nanobioletters.com Consequently, the development of analogues of this compound by modifying its constituent parts—the butyl group, the thiourea (B124793) linker, and the benzamide ring—is a rational strategy for discovering compounds with novel or improved pharmacological profiles.

Structure-activity relationship (SAR) studies on various benzamide derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. nih.gov For example, different N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, showing that substituents on the phenyl ring are critical for antiproliferative activity. nih.govresearchgate.net Similarly, novel N-phenylcarbamothioylbenzamides have been synthesized and shown to possess significant anti-inflammatory activity by inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Other research has led to the discovery of N-(thiazol-2-yl)-benzamide analogues that act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov

The development of analogues can also address pharmacokinetic challenges. For instance, the synthesis of salt forms of an o-aminobenzamide analogue was shown to be an effective strategy for improving water solubility and drug-likeness, enhancing its potential as a therapeutic agent against undifferentiated gastric cancer. nih.gov By systematically altering the structure of this compound, medicinal chemists can fine-tune its properties to target a wide range of biological processes, from cancer and inflammation to neurological disorders and infectious diseases. nanobioletters.comnih.gov

Table 2: Pharmacological Profiles of Modified Benzamide Analogues
Benzamide Analogue ClassModification StrategyResulting Pharmacological ProfileReference
N-Substituted BenzamidesVarying substituents on an N-phenyl ringAntitumor Activity nih.gov
N-PhenylcarbamothioylbenzamidesSubstitution on the N-phenyl ringAnti-inflammatory Activity nih.gov
N-(thiazol-2-yl)-benzamidesSystematic analogue synthesisSelective ZAC Antagonists nih.gov
o-Aminobenzamide SaltsSalt formation with various acidsImproved Solubility, Anti-gastric cancer nih.gov
Heterocyclic N-[(diethylamino)alkyl]arenamidesReplacement of benzamide with heterocyclesAntiarrhythmic Activity nih.gov

Exploration as Bioisosteres in Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. drughunter.com It is employed to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. drughunter.com The this compound structure contains a thiourea moiety, which is a well-known bioisostere of the amide and urea (B33335) functional groups.

The replacement of an amide bond with a thiourea can significantly alter a molecule's properties. The thiourea group has different hydrogen bonding capabilities compared to an amide; it possesses two strong hydrogen bond donors (the N-H groups) but a weaker hydrogen bond acceptor (the C=S sulfur atom versus the C=O oxygen atom). This modification can lead to altered binding interactions with biological targets. nih.gov Furthermore, the increased lipophilicity and metabolic stability of thioureas compared to amides can improve a drug candidate's pharmacokinetic profile.

Table 3: Comparison of Amide, Urea, and Thiourea Bioisosteres
PropertyAmide (-CO-NH-)Urea (-NH-CO-NH-)Thiourea (-NH-CS-NH-)
H-Bond Donors122
H-Bond AcceptorStrong (Oxygen)Strong (Oxygen)Weak (Sulfur)
LipophilicityLowerVariableHigher
Metabolic StabilitySusceptible to hydrolysisGenerally stableGenerally more stable than amides
GeometryPlanarPlanarPlanar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.